molecular formula C5H5NO4S B1598145 2-Hydroxypyridine-3-sulfonic acid CAS No. 6684-45-3

2-Hydroxypyridine-3-sulfonic acid

Cat. No. B1598145
CAS RN: 6684-45-3
M. Wt: 175.16 g/mol
InChI Key: KASRJFLYQIMFKD-UHFFFAOYSA-N
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Description

2-Hydroxypyridine-3-sulfonic acid is a heterocyclic organic compound . It has a molecular weight of 175.16 and a molecular formula of C5H5NO4S . The IUPAC name for this compound is 2-oxo-1H-pyridine-3-sulfonic acid .


Synthesis Analysis

The synthesis of 2-Hydroxypyridine-3-sulfonic acid can be achieved through the sulfonation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid . Another method involves the sulfonation of 3-hydroxypyridine with a threefold molar amount of free SO3 in H2SO4 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxypyridine-3-sulfonic acid includes a pyridine ring with a hydroxy group at the 2-position and a sulfonic acid group at the 3-position . The compound has 4 H-Bond acceptors and 2 H-Bond donors .


Chemical Reactions Analysis

The sulfonation of 3-hydroxypyridine forms 25% of 3-hydroxypyridine-2-sulfonic acid . The yield does not change when the reactant mole fraction ratio is decreased to 1:1 .


Physical And Chemical Properties Analysis

2-Hydroxypyridine-3-sulfonic acid appears as a white to light yellow to green powder or crystal . The compound has a density of 1.71g/cm³ .

Scientific Research Applications

1. Crystal Structure and Sulfonation

2-Hydroxypyridine is transformed into a sulfonated form at the 3-position, yielding hydrated salts with significant implications in crystallography. The crystal structures involve extensive hydrogen bonds, creating a three-dimensional network, as demonstrated in studies of hydronium 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate (Zhu, Gao, & Ng, 2009).

2. Reactivity in Electrophilic Reactions

Research on the sulfonation of 2-benzyl-3-hydroxypyridine and its N-oxide reveals that these compounds are sulfonated under similar conditions, indicating a particular reactivity pattern in electrophilic reactions (Smirnov, Zhuravlev, Lezina, & Dyumaev, 1972).

3. Application in Organic Synthesis

Hydroxylamine-O-sulfonic acid, which relates to 2-hydroxypyridine-3-sulfonic acid, has been identified as an excellent reagent for converting aldehydes into nitriles in organic synthesis. This application highlights the utility of these compounds in complex chemical transformations (Streith, Fizet, & Fritz, 1976).

4. Enhancement of Iron Excretion

Research involving 3-hydroxypyrid-4-ones, closely related to 2-hydroxypyridine-3-sulfonic acid, has shown their ability to mobilize iron in biological systems. This property is significant for medicinal chemistry and drug design, particularly in therapies involving iron chelation (Molenda, Jones, & Basinger, 1994).

5. Insulin-Mimetic Activities

Metal complexes of 3-hydroxypyridine-2-carboxylic acid have shown insulin-mimetic activities, which are vital in the study of diabetes treatment and management. These complexes exhibit potent activity in in vitro studies, suggesting therapeutic potentials (Nakai et al., 2005).

Safety and Hazards

2-Hydroxypyridine-3-sulfonic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-5-4(11(8,9)10)2-1-3-6-5/h1-3H,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASRJFLYQIMFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376474
Record name 2-Hydroxypyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypyridine-3-sulfonic acid

CAS RN

6684-45-3
Record name 2-Hydroxypyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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